molecular formula C17H20ClN3O2S B6521542 N-(5-chloro-2-methoxyphenyl)-2-[(1-cyclopentyl-1H-imidazol-2-yl)sulfanyl]acetamide CAS No. 933013-97-9

N-(5-chloro-2-methoxyphenyl)-2-[(1-cyclopentyl-1H-imidazol-2-yl)sulfanyl]acetamide

Cat. No.: B6521542
CAS No.: 933013-97-9
M. Wt: 365.9 g/mol
InChI Key: HSFMEWKPZGDWPE-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-methoxyphenyl)-2-[(1-cyclopentyl-1H-imidazol-2-yl)sulfanyl]acetamide is a synthetic acetamide derivative featuring a 5-chloro-2-methoxyphenyl group linked via an acetamide bridge to a sulfanyl-substituted imidazole ring. The imidazole moiety is further substituted with a cyclopentyl group at the 1-position.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(1-cyclopentylimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O2S/c1-23-15-7-6-12(18)10-14(15)20-16(22)11-24-17-19-8-9-21(17)13-4-2-3-5-13/h6-10,13H,2-5,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSFMEWKPZGDWPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=CN2C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

The target compound’s structure can be compared to analogs with variations in the aryl, heterocyclic, or alkyl substituents. Key examples include:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features Reference
Target Compound 1-Cyclopentylimidazole, 5-chloro-2-methoxyphenyl C₁₇H₂₀ClN₃O₂S 361.84* Enhanced lipophilicity due to cyclopentyl group; potential for improved membrane permeability
N-(5-Chloro-2-methoxyphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide Benzimidazole, 5-methyl C₁₇H₁₆ClN₃O₂S 361.84 Benzimidazole core may enhance π-π stacking interactions with biological targets
N-(4-Chlorophenyl)-2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide 1-Methyl-5-phenylimidazole C₁₈H₁₆ClN₃OS 365.85 Phenyl group at imidazole 5-position may increase steric bulk
Compound 8t (LOX inhibitor) 1,3,4-Oxadiazole, 5-(indol-3-ylmethyl) C₂₀H₁₇ClN₄O₃S 428.5 Demonstrated 65% LOX inhibition at 100 µM; oxadiazole enhances electron-withdrawing effects
N-(5-Chloro-2-methoxyphenyl)-2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide Pyrimidoindole, 4-chlorophenyl C₂₆H₁₉Cl₂N₅O₂S 528.43 Extended aromatic system may improve DNA intercalation potential

*Calculated based on structural analogs.

Key Observations :

  • Cyclopentyl vs.
  • Oxadiazole vs. Imidazole : Oxadiazole-containing analogs (e.g., Compound 8t) exhibit strong LOX inhibition, suggesting that electron-deficient heterocycles may enhance enzyme binding .
  • Aromatic Extensions : Pyrimidoindole derivatives (e.g., ) show higher molecular weights and extended conjugation, which could influence receptor binding kinetics .

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